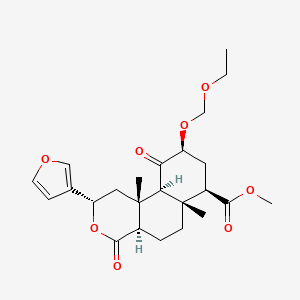salvinorin B ethoxymethyl ether
CAS No.:
Cat. No.: VC1948458
Molecular Formula: C24H32O8
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H32O8 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
| Standard InChI | InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
| Standard InChI Key | ICVTXAUKIHJDGV-WFOQEEKOSA-N |
| Isomeric SMILES | CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
| Canonical SMILES | CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Introduction
Chemical Properties and Structure
Fundamental Chemical Characteristics
Salvinorin B ethoxymethyl ether possesses several defining chemical properties that contribute to its pharmacological activity and stability. The compound has the molecular formula C24H32O8 with a molecular weight of 448.5 g/mol . Its CAS number is identified as 1017524-76-3 . The compound exists as a crystalline solid in its pure form .
Structural Features and Modifications
The structure of EOM-SalB is characterized by modification at the C-2 position of the salvinorin B scaffold, where an ethoxymethyl ether functional group has been introduced . This structural modification is critical for its enhanced pharmacological properties. The modification at the C-2 position enhances the compound's stability and alters its receptor binding characteristics compared to the parent compounds salvinorin A and salvinorin B .
Table 1: Basic Chemical Properties of Salvinorin B Ethoxymethyl Ether
Pharmacological Properties
Receptor Binding and Selectivity
Salvinorin B ethoxymethyl ether demonstrates exceptional pharmacological properties, particularly in its interactions with opioid receptors. The compound acts as a highly potent and selective kappa opioid receptor (KOR) agonist, showing significantly higher binding affinity and potency compared to its parent compound, salvinorin A .
In receptor binding studies, EOM-SalB has demonstrated remarkable selectivity for KOR over other opioid receptor subtypes, including mu and delta opioid receptors. This selectivity is crucial for its potential therapeutic applications, as it may help minimize the side effects typically associated with non-selective opioid receptor activation .
Signaling Pathway Selectivity
One of the most notable pharmacological characteristics of salvinorin B ethoxymethyl ether is its G-protein bias in cellular signaling. KORs, like other G-protein coupled receptors, can signal through both G-protein and β-arrestin pathways. The β-arrestin pathway is often associated with many of the undesirable side effects of KOR agonists, including sedation and aversion .
In cellular assays measuring both G-protein activation (inhibition of forskolin-induced cAMP accumulation) and β-arrestin recruitment, EOM-SalB showed a bias factor of 2.53 toward G-protein signaling compared to the reference KOR agonist U50,488 . This G-protein bias may contribute to the improved side effect profile observed with EOM-SalB in some animal studies .
Table 2: Comparative Potency of KOR Agonists in G-Protein and β-Arrestin Pathways
| Compound | G-Protein EC50 (nM) | β-Arrestin EC50 (nM) | Bias Factor |
|---|---|---|---|
| U50,488 (reference) | 1.2 | 27 | 1.00 |
| Salvinorin A | 0.45 | 5.2 | 0.648 |
| EOM-SalB | 0.11 | 6.3 | 2.53 |
Table data derived from Frontiers in Neurology article
Comparative Studies
Comparison with Salvinorin A and Related Compounds
Salvinorin B ethoxymethyl ether has been compared with salvinorin A and other related compounds in various studies to understand its relative potency, efficacy, and pharmacological profile. In drug discrimination studies, both EOM-SalB and the closely related methoxymethyl ether derivative (MOM-SalB) substituted fully for salvinorin A but displayed greater potency . Specifically, these derivatives were approximately 6.7-fold more potent than salvinorin A in these studies .
In addition to greater potency, EOM-SalB also demonstrated a longer duration of action compared to salvinorin A in these studies. While salvinorin A has a very short duration of action in the brain, EOM-SalB was discriminated at longer post-injection intervals, indicating an extended time course of effects .
PET Imaging Studies
Positron emission tomography (PET) studies comparing salvinorin A, salvinorin B, and preliminary studies with EOM-SalB have provided valuable insights into the brain pharmacokinetics of these compounds . These studies revealed that salvinorin A and salvinorin B have similar half-lives in the brain, but salvinorin A reaches a higher maximum activity level .
Preliminary studies with EOM-SalB suggested similar kinetics to the parent compounds, although further investigation is needed . These imaging studies contribute to our understanding of the differential effects of these compounds and may help explain the longer duration of action observed with EOM-SalB compared to salvinorin A.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume